molecular formula C18H24N2O B5812217 N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide

N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide

Numéro de catalogue B5812217
Poids moléculaire: 284.4 g/mol
Clé InChI: PEXJPSKOAWAJAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide, also known as CPP or CPP-115, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-115 belongs to the class of compounds known as GABA aminotransferase inhibitors, which are being investigated for their potential in treating various neurological disorders.

Applications De Recherche Scientifique

N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. The compound has been shown to increase the levels of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. This increase in GABA levels has been shown to have a calming effect on the brain, which may help to reduce symptoms of anxiety and prevent seizures.

Mécanisme D'action

N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 works by inhibiting the activity of GABA aminotransferase, an enzyme that breaks down GABA in the brain. By inhibiting the activity of this enzyme, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 increases the levels of GABA in the brain, which can help to reduce neuronal activity and prevent seizures.
Biochemical and Physiological Effects:
N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 has been shown to have a number of biochemical and physiological effects, including an increase in GABA levels, a decrease in glutamate levels, and a reduction in neuronal activity. These effects may help to reduce symptoms of anxiety, prevent seizures, and reduce the risk of addiction.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 is its specificity for GABA aminotransferase, which makes it a promising compound for the treatment of neurological disorders. However, one limitation of N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are a number of future directions for research involving N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115, including investigating its potential in the treatment of addiction, exploring its effects on other neurotransmitters in the brain, and developing new formulations of the compound that are more soluble in water. Additionally, further research is needed to fully understand the long-term effects of N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 on the brain and its potential for use in clinical settings.
In conclusion, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 is a promising compound that has gained attention in the scientific community for its potential therapeutic applications in various neurological disorders. Its ability to increase GABA levels in the brain and reduce neuronal activity make it a promising candidate for the treatment of epilepsy, addiction, and anxiety. While there are limitations to its use in certain experimental settings, further research is needed to fully understand its potential and develop new formulations of the compound.

Méthodes De Synthèse

N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 can be synthesized through a multi-step process involving the reaction of cyclohexanone and benzylamine, followed by a reduction reaction with sodium borohydride and a final reaction with ethyl chloroformate. The resulting compound is then purified through crystallization and recrystallization techniques.

Propriétés

IUPAC Name

N-cyclohexyl-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c21-18(19-17-9-5-2-6-10-17)20-13-11-16(12-14-20)15-7-3-1-4-8-15/h1,3-4,7-8,11,17H,2,5-6,9-10,12-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXJPSKOAWAJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(=CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.